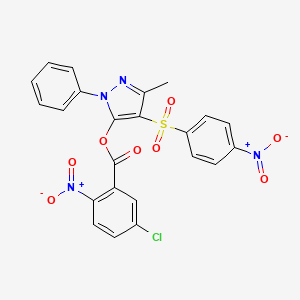

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate

Description

The target compound, 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate, is a heterocyclic ester featuring a pyrazole core substituted with a phenyl group at position 1, a 3-methyl group, and a 4-nitrophenylsulfonyl moiety at position 4. The ester component is derived from 5-chloro-2-nitrobenzoic acid, introducing electron-withdrawing substituents (Cl and NO₂) to the aromatic system. Structurally related compounds include 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate (CAS 851094-00-3, C₂₄H₁₈N₄O₈S, MW 522.49) , which shares the pyrazole-sulfonyl framework but differs in the benzoate substituents (2-methyl-3-nitro vs. 5-chloro-2-nitro).

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O8S/c1-14-21(37(34,35)18-10-8-17(9-11-18)27(30)31)22(26(25-14)16-5-3-2-4-6-16)36-23(29)19-13-15(24)7-12-20(19)28(32)33/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBSDLDPBGXORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes various functional groups that contribute to its biological activity, such as nitro, chloro, and sulfonyl groups.

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological effects:

- Antioxidant Activity : Studies have indicated that pyrazole derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens, including Salmonella typhi and Bacillus subtilis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Molecular Docking Studies : Computational studies have demonstrated that the compound interacts with specific amino acids in target proteins, influencing their activity. For instance, docking studies have revealed strong binding affinity to enzymes involved in inflammatory pathways .

- Electrophilic Nature : The presence of nitro groups enhances the electrophilic nature of the compound, allowing it to participate in various biochemical reactions that can lead to therapeutic effects .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease, contributing to its potential as an anti-inflammatory and antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related pyrazole compounds:

Pharmacological Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways.

- Antimicrobial Agents : Potential development as a new class of antibiotics targeting resistant bacterial strains.

- Cancer Therapy : Some pyrazole derivatives have shown promise in cancer chemotherapy; thus, further investigation into this compound's anticancer potential is warranted.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines. For instance, an evaluation using MCF-7 breast cancer cells demonstrated promising results in reducing cell viability .

- Antimicrobial Activity : Some derivatives have been tested against bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating infections .

Applications in Medicinal Chemistry

The unique structure of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate makes it a valuable candidate for drug development. Its applications include:

- Cancer Therapeutics : The anticancer efficacy observed in various studies positions this compound as a potential lead for developing new cancer treatments.

- Anti-inflammatory Agents : The pyrazole derivatives have shown promise in reducing inflammation, which could be beneficial for treating chronic inflammatory diseases.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials.

- Nanotechnology : Research into nanoscale applications indicates that pyrazole compounds can be utilized in the development of nanocarriers for targeted drug delivery systems.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Anticancer Evaluation : A study published in MDPI evaluated various pyrazole derivatives' anticancer properties, indicating that modifications to the pyrazole ring significantly affect biological activity .

- Synthetic Pathways : Research has focused on optimizing synthetic routes to improve yield and reduce reaction times, enhancing the feasibility of large-scale production for pharmaceutical applications .

- Biological Mechanisms : Investigations into the mechanisms of action have revealed that these compounds may interact with specific molecular targets within cancer cells, modulating pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole-sulfonyl esters and derivatives is provided below, highlighting substituent effects and molecular variations.

Table 1: Structural and Molecular Comparison

*Estimated molecular formula for the target compound.

Key Observations:

Sulfonyl vs. This may influence solubility and receptor binding in biological systems.

Benzoate Substituent Effects: The 5-chloro-2-nitrobenzoate group in the target compound introduces both steric bulk (Cl) and strong electron-withdrawing effects (NO₂), which may reduce hydrolysis rates compared to the 2-methyl-3-nitrobenzoate in . 2,6-Difluorobenzoate in offers lower steric hindrance but increased polarity due to fluorine’s electronegativity.

Pyrazole Core Modifications :

- Substituents at position 1 (phenyl vs. methylphenyl in ) affect π-π stacking interactions. The phenyl group in the target compound may enhance aromatic interactions in molecular recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.